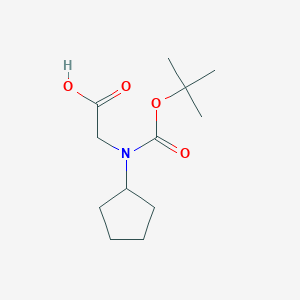![molecular formula C11H13NO4 B063733 2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid CAS No. 192046-60-9](/img/structure/B63733.png)
2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as N-(3-Hydroxybenzoyl)-2-methyl-L-alanine or HMA and is primarily used in the synthesis of peptides and proteins. In
Mécanisme D'action
The mechanism of action of 2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid is not well understood. However, it is believed that this compound acts as a chiral auxiliary in the synthesis of peptides and proteins by controlling the stereochemistry of the reaction.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid are not well studied. However, it is believed that this compound has no significant physiological effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid in lab experiments are its ability to produce enantiomerically pure compounds and its use as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and natural products. The limitations of using this compound are its high cost and the lack of information on its mechanism of action.
Orientations Futures
For research include the study of its mechanism of action and the development of new applications for this compound in the field of pharmaceuticals and agrochemicals.
Méthodes De Synthèse
The synthesis of 2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid involves the reaction between L-alanine and 3-hydroxybenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified through recrystallization using a solvent such as ethanol or methanol.
Applications De Recherche Scientifique
2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid has various scientific research applications. One of the primary uses of this compound is in the synthesis of peptides and proteins. It is used as a chiral auxiliary in the synthesis of peptides and proteins, which helps in the production of enantiomerically pure compounds. HMA is also used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and natural products.
Propriétés
Numéro CAS |
192046-60-9 |
|---|---|
Nom du produit |
2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid |
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-[(3-hydroxybenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(15)16)12-9(14)7-4-3-5-8(13)6-7/h3-6,13H,1-2H3,(H,12,14)(H,15,16) |
Clé InChI |
QMWJFAWGZGGMRQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC(=CC=C1)O |
SMILES canonique |
CC(C)(C(=O)O)NC(=O)C1=CC(=CC=C1)O |
Synonymes |
Alanine, N-(3-hydroxybenzoyl)-2-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Furo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B63656.png)





![1-Methyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B63665.png)


![2-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B63672.png)
![Furo[2,3-b]pyridine-6-carbonitrile](/img/structure/B63673.png)
